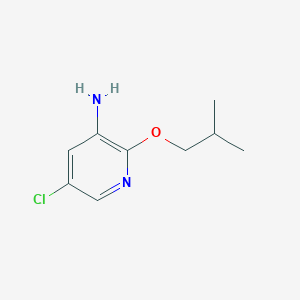
2-Chloro-4-isopropoxybenzylamine
Vue d'ensemble
Description
2-Chloro-4-isopropoxybenzylamine (also referred to as 2C-I-PBA) is an organic compound belonging to the class of amines. It is an aromatic amine derived from the aromatic hydrocarbon benzene, with a chlorine and isopropoxy group attached to the benzene ring. It has a molecular formula of C9H14ClNO and a molecular weight of 183.67 g/mol. 2C-I-PBA is a colorless liquid at room temperature and is soluble in most organic solvents.
Applications De Recherche Scientifique
Thioester Chromogenic Substrates and Anticoagulants
One study explores the kinetics of inhibition of factor VIIa by mechanism-based isocoumarin inhibitors of trypsin-like enzymes, highlighting the potential use of isocoumarin derivatives as anticoagulants in therapeutic situations where short-term anticoagulant effects are desirable. These findings suggest applications in the development of novel anticoagulant compounds (Kam et al., 1990).
Enzymic Oxidation and Synthetic Applications
Another study demonstrates the enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase, opening avenues for synthetic applications in organic chemistry and enzyme catalysis (Corbett et al., 1978).
Photodecomposition for Environmental Remediation
Research on the ultraviolet irradiation of chlorobenzoic acids, including the 4-chloro isomer, indicates potential applications in environmental chemistry for the remediation of chlorinated aromatic compounds (Crosby & Leitis, 1969).
Synthesis of Dialkyltriazanium Chlorides
The chloramination of alkyl- and dialkylamines, leading to various triazanium chlorides, showcases applications in the synthesis of nitrogen-containing compounds, which could be of interest in materials science and synthetic organic chemistry (Khatib & Sisler, 1990).
Chain End Functionalization in Polymer Science
A study on the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations with alkoxybenzenes, including isopropoxybenzene, highlights the potential for direct chain end functionalization in polymer science, offering a pathway to modify polymers for various applications (Morgan, Martínez-Castro, & Storey, 2010).
Propriétés
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIRMSILVRYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)



![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)



![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B1406033.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)


![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)